3-((3,4-dichlorophenyl)sulfonyl)propanenitrile
Description
3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile is a high-purity cyano-nitrile compound with a molecular weight of 264.12 g/mol . This compound is known for its unique chemical structure, which includes a dichlorophenyl group and a sulfonyl group attached to a propanenitrile backbone. It is widely used in advanced research and synthesis projects due to its versatile chemical properties .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2S/c10-8-3-2-7(6-9(8)11)15(13,14)5-1-4-12/h2-3,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPHDYUFCETPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCC#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364836 | |
| Record name | 3-(3,4-dichlorophenyl)sulfonylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5210-67-3 | |
| Record name | 3-(3,4-dichlorophenyl)sulfonylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine derivatives.
Scientific Research Applications
3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological effects .
Comparison with Similar Compounds
3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile can be compared with other similar compounds, such as:
3-((3,4-Dichlorophenyl)sulfonyl)propanoate: This compound has a similar structure but contains a carboxylate group instead of a nitrile group.
3-((3,4-Dichlorophenyl)sulfonyl)propylamine: This compound has an amine group instead of a nitrile group, which affects its reactivity and biological activity.
3-((3,4-Dichlorophenyl)sulfonyl)propyl alcohol: This compound contains a hydroxyl group, making it more hydrophilic compared to the nitrile derivative.
Biological Activity
3-((3,4-dichlorophenyl)sulfonyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonamide functional group attached to a propanenitrile moiety, with a dichlorophenyl substituent. This configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes involved in various metabolic pathways.
Target Enzymes
- Carbonic Anhydrase : Inhibition can lead to altered bicarbonate levels, affecting pH regulation in tissues.
- Kinases : Potential interactions with kinase pathways may modulate cell signaling processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Exhibits inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent.
- Case Study : A study showed that derivatives of this compound demonstrated significant antimicrobial properties against Gram-positive bacteria.
-
Antitumor Activity :
- Investigated for its cytotoxic effects on cancer cell lines.
- Table 1 summarizes the IC50 values against different cancer cell lines:
- Neuroprotective Effects :
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A series of tests on various bacterial strains revealed that the compound inhibited growth effectively at concentrations lower than traditional antibiotics.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Neurotropic Activity Investigation : The compound was tested for its effects on neuronal cultures, where it showed promise in enhancing neurite outgrowth without significant cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
